Methyl (3-hydroxyphenyl)carbamate, also known as MHPC, is primarily studied in scientific research as an environmental transformation product. This means that it is a compound formed when other chemicals, such as the herbicide phenmedipham, degrade in the environment. ()
Scientists are interested in MHPC because it can be present in soil and water. Research efforts focus on developing methods to monitor and detect MHPC in the environment. This information helps scientists understand the potential impact of the parent compound, phenmedipham, on the environment. () ()
Methyl (3-hydroxyphenyl)carbamate is an organic compound with the molecular formula and a molecular weight of approximately 167.16 g/mol. It is characterized by the presence of a carbamate functional group, which is known for its role in various biological and chemical processes. The compound is also recognized by its CAS number 13683-89-1 and has been studied for its potential applications in pharmaceuticals and agrochemicals .
As mentioned earlier, information regarding the specific mechanism of action of methyl (3-hydroxyphenyl)carbamate as a herbicide is limited.
Methyl (3-hydroxyphenyl)carbamate exhibits notable biological activities, which include:
The synthesis of Methyl (3-hydroxyphenyl)carbamate can be achieved through various methods:
Methyl (3-hydroxyphenyl)carbamate finds utility in several fields:
Research on Methyl (3-hydroxyphenyl)carbamate has highlighted its interactions with various biological systems:
Methyl (3-hydroxyphenyl)carbamate shares structural and functional similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl carbamate | Simpler structure; used primarily as an insecticide. | |
Phenyl carbamate | Lacks hydroxyl group; used as a herbicide. | |
3-Hydroxyaniline | Precursor to Methyl (3-hydroxyphenyl)carbamate; lacks carbamate functionality. | |
Methyl N-(4-hydroxyphenyl)carbamate | Similar structure but differs by the position of hydroxyl group; potential for different biological activity. |
Methyl (3-hydroxyphenyl)carbamate's unique combination of the hydroxyl and carbamate groups gives it distinct properties that may enhance its efficacy in biological applications compared to these similar compounds.
Irritant